molecular formula C17H20N4O B6750097 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one

7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one

Cat. No.: B6750097
M. Wt: 296.37 g/mol
InChI Key: GDXJZLTYYZPTBC-UHFFFAOYSA-N
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Description

7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methyl and isopropyl group, connected to an isoquinolinone moiety through a methylamino linker.

Properties

IUPAC Name

7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11(2)21-10-14(12(3)20-21)9-19-15-5-4-13-6-7-18-17(22)16(13)8-15/h4-8,10-11,19H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXJZLTYYZPTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2=CC3=C(C=C2)C=CNC3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one include other pyrazole and isoquinolinone derivatives. These compounds share structural similarities but may differ in their substituents or functional groups.

Uniqueness

The uniqueness of 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one lies in its specific substitution pattern and the presence of both pyrazole and isoquinolinone rings. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

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